An In-depth Technical Guide to the Chemical and Physical Properties of 3-Decylpyridine
An In-depth Technical Guide to the Chemical and Physical Properties of 3-Decylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Decylpyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. This document provides a comprehensive technical overview of its predicted chemical and physical properties, reactivity, and spectral characteristics. Due to the limited availability of direct experimental data for 3-decylpyridine, this guide synthesizes information from structurally related compounds, particularly other 3-alkylpyridines and 4-decylpyridine, to provide a robust predictive profile. It includes a detailed, hypothetical experimental protocol for its synthesis and characterization, designed to serve as a practical starting point for researchers. All discussions are grounded in the fundamental principles of heterocyclic chemistry, with in-text citations to authoritative sources.
Introduction: The Significance of 3-Alkylpyridines
Alkylpyridines are a critical class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The position of the alkyl substituent on the pyridine ring profoundly influences the molecule's electronic properties, reactivity, and biological activity. Specifically, 3-alkylpyridines are of significant interest due to the unique reactivity of the C-3 position of the pyridine ring, which is the most electron-rich carbon and thus the primary site for electrophilic substitution.[1][2][3] The introduction of a long alkyl chain, such as a decyl group, at this position is expected to impart significant lipophilicity, potentially influencing membrane permeability and protein-binding interactions in biological systems. This guide focuses on the specific, albeit largely uncharacterized, molecule: 3-decylpyridine.
Molecular Structure and Identifiers
The foundational step in understanding any chemical entity is to define its structure and associated identifiers.
Caption: Chemical structure of 3-decylpyridine.
Table 1: Chemical Identifiers for 3-Decylpyridine
| Identifier | Value | Source (Analogous) |
| IUPAC Name | 3-decylpyridine | N/A |
| Molecular Formula | C₁₅H₂₅N | [4] |
| Molecular Weight | 219.37 g/mol | [4] |
| Canonical SMILES | CCCCCCCCCCC1=CC=CN=C1 | N/A |
| InChI Key | (Predicted) | N/A |
| CAS Number | Not assigned | N/A |
Predicted Physicochemical Properties
The physical properties of 3-decylpyridine are predicted based on data from its isomer, 4-decylpyridine, and other related alkylpyridines. The long alkyl chain is expected to dominate the physical state, rendering it a liquid at room temperature with low water solubility.
Table 2: Predicted Physicochemical Properties of 3-Decylpyridine
| Property | Predicted Value | Basis for Prediction (Analogous Compound) | Source |
| Physical Form | Colorless to yellow liquid | 4-Decylpyridine | |
| Boiling Point | ~300-320 °C at 760 mmHg | Extrapolated from shorter-chain 3-alkylpyridines | N/A |
| Melting Point | < 0 °C | Extrapolated from shorter-chain 3-alkylpyridines | N/A |
| Density | ~0.9 g/cm³ | 4-Decylpyridine | N/A |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform) | General properties of long-chain alkylpyridines | [5] |
| pKa (of pyridinium ion) | ~5.5 - 6.0 | Electron-donating effect of the alkyl group on the pyridine ring | [6] |
Predicted Spectral Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of a synthesized compound. The following are the predicted spectral characteristics for 3-decylpyridine.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for both the pyridine ring and the decyl chain.
-
Pyridine Ring Protons (δ 7.0-8.5 ppm): The protons on the pyridine ring will appear in the aromatic region. The proton at the C-2 position will likely be the most downfield, followed by the C-6 and C-4 protons. The C-5 proton will be the most upfield of the ring protons. The coupling patterns will be complex due to meta and para couplings.[7][8]
-
Decyl Chain Protons (δ 0.8-2.7 ppm): The protons of the decyl chain will appear in the aliphatic region. The benzylic protons (on the carbon attached to the pyridine ring) will be the most downfield of the chain protons (around δ 2.5-2.7 ppm) due to the deshielding effect of the aromatic ring. The terminal methyl group will appear as a triplet around δ 0.8-0.9 ppm. The remaining methylene groups will appear as a complex multiplet in the region of δ 1.2-1.6 ppm.[7]
¹³C NMR Spectroscopy
The carbon NMR will provide information on the carbon framework.
-
Pyridine Ring Carbons (δ 120-150 ppm): The carbons of the pyridine ring will appear in the aromatic region, with the carbons attached to the nitrogen (C-2 and C-6) being the most downfield.
-
Decyl Chain Carbons (δ 14-40 ppm): The carbons of the decyl chain will appear in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the pyridine ring and the alkyl chain.[5][9][10]
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
C=C and C=N stretching (pyridine ring): ~1450-1600 cm⁻¹
-
C-H bending (aliphatic): ~1375 and 1465 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[11][12]
-
Molecular Ion (M⁺): A prominent peak at m/z = 219.
-
Fragmentation: The primary fragmentation pathway is expected to be benzylic cleavage, leading to the loss of a C₉H₁₉ radical and the formation of a stable pyridylmethyl cation at m/z = 92. Other fragmentations of the alkyl chain will also be observed.
Chemical Properties and Reactivity
The chemical reactivity of 3-decylpyridine is governed by the interplay of the pyridine ring and the decyl substituent.
Reactivity of the Pyridine Ring
-
Electrophilic Aromatic Substitution: The pyridine ring is less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom.[13][14] However, substitution, when it occurs, is directed to the 3-position, which is the most electron-rich carbon.[1][2][3] The decyl group, being weakly electron-donating, will slightly activate the ring towards electrophilic attack compared to unsubstituted pyridine.
-
Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions. However, the presence of the alkyl group at the 3-position does not significantly influence this reactivity.
-
N-Alkylation and N-Oxidation: The lone pair of electrons on the nitrogen atom is readily available for reaction with electrophiles, such as alkyl halides (to form quaternary pyridinium salts) and peroxy acids (to form N-oxides).[13]
Reactivity of the Decyl Substituent
The decyl chain is largely unreactive, typical of a saturated hydrocarbon. Reactions would require harsh conditions, such as free-radical halogenation.
Hypothetical Experimental Protocol: Synthesis and Characterization
This section outlines a plausible, detailed methodology for the synthesis and characterization of 3-decylpyridine, based on established synthetic routes for 3-alkylpyridines.[15][16][17][18]
Caption: A logical workflow for the synthesis and characterization of 3-decylpyridine.
Step-by-Step Methodology
-
Grignard Reagent Formation (Decylmagnesium bromide):
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromodecane (1.0 eq) in anhydrous tetrahydrofuran (THF) via the dropping funnel.
-
The reaction mixture is gently heated to maintain a steady reflux until all the magnesium has been consumed.
-
-
Negishi Cross-Coupling Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 3-bromopyridine (1.0 eq) and a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq), in anhydrous THF.
-
To this solution, slowly add the freshly prepared decylmagnesium bromide solution via a cannula at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Aqueous Work-up:
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
-
Characterization:
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra of the purified product in an appropriate deuterated solvent (e.g., CDCl₃).
-
Mass Spectrometry: Obtain a mass spectrum using GC-MS or electrospray ionization (ESI-MS) to confirm the molecular weight.
-
Infrared Spectroscopy: Record the IR spectrum of the neat liquid.
-
Safety and Handling
While specific toxicity data for 3-decylpyridine is not available, it should be handled with the same precautions as other alkylpyridines.[19][20][21][22][23]
-
General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Health Hazards: Alkylpyridines can be harmful if swallowed, inhaled, or absorbed through the skin. They can cause skin and eye irritation.[20]
-
Flammability: Pyridine and its derivatives are flammable liquids.[22][23] Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
3-Decylpyridine represents an intriguing yet understudied member of the alkylpyridine family. This guide has provided a comprehensive, albeit predictive, overview of its chemical and physical properties based on the established chemistry of related compounds. The proposed synthetic and characterization workflow offers a solid foundation for researchers to begin experimental investigations into this molecule. As with any new chemical entity, further empirical studies are necessary to fully elucidate its properties and potential applications.
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